molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1521901
CAS No.: 1034769-88-4
M. Wt: 232.46 g/mol
InChI Key: LFIOULNHNXMRCP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a pyrazolo[3,4-b]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriate halogenated pyrazoles with halogenated pyridines under specific conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of halogenated sites.

  • Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve nucleophilic substitution with suitable nucleophiles.

Major Products Formed:

  • Oxidation typically yields pyrazolo[3,4-b]pyridine-3-oxide derivatives.

  • Reduction can produce this compound derivatives with reduced halogen content.

  • Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.

Medicine: In the medical field, derivatives of this compound have been explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

  • 4-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

  • 5-Bromo-4-chloro-1H-pyrazolo[4,3-b]pyridine

Uniqueness: 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific halogenation pattern and the resulting electronic and steric effects

Biological Activity

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazolo[3,4-b]pyridine core with bromine and chlorine substituents at the 5 and 4 positions, respectively. The synthesis typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been established to optimize yield and purity, including methods that utilize electrophilic aromatic substitution and cyclization techniques .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has shown significant inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Research indicates that this compound can inhibit TRKA with an IC50 value as low as 1.6 nM, demonstrating potent activity against various TRK isoforms .

Anticancer Properties

The compound's anticancer potential has been extensively studied. In vitro assays have demonstrated its efficacy in suppressing the growth of cancer cell lines, particularly those harboring mutations associated with resistance to conventional therapies. For instance, studies have shown that this compound can effectively target cells with the ALK-L1196M mutation, which is known to confer resistance to crizotinib .

Data Table: Biological Activities of this compound

Biological Activity Target IC50 (nM) Reference
TRKA InhibitionTRKA1.6
TRKB InhibitionTRKB2.9
TRKC InhibitionTRKC2.0
Growth SuppressionBaF3 cells (ALK-mutant)Not specified

Case Studies

Case Study 1: Inhibition of TRK Signaling
A recent study synthesized several derivatives of pyrazolo[3,4-b]pyridine to evaluate their inhibitory effects on TRK signaling pathways. Among these derivatives, this compound exhibited the highest potency in inhibiting cell proliferation in TRK-overexpressing cancer models .

Case Study 2: Overcoming Drug Resistance
Another investigation focused on the compound's ability to overcome resistance mechanisms in non-small cell lung cancer (NSCLC). The study highlighted its effectiveness against cell lines resistant to crizotinib due to ALK mutations, indicating a promising avenue for developing new therapeutic strategies for resistant cancers .

Properties

IUPAC Name

5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOULNHNXMRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657916
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034769-88-4
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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